2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine
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Overview
Description
2-(Bicyclo[221]heptan-2-yl)propan-2-amine is a chemical compound with the molecular formula C10H19N It belongs to the class of aliphatic amines and is characterized by a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with norcamphor, a bicyclic ketone.
Grignard Reaction: Norcamphor is reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives and subsequent substituted products.
Scientific Research Applications
2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-amine: Similar structure but with a different position of the amine group.
N-Substituted Bicyclo-Heptan-2-Amines: Variants with different substituents on the nitrogen atom.
Uniqueness
2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine is unique due to its specific bicyclic structure and the position of the amine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)propan-2-amine |
InChI |
InChI=1S/C10H19N/c1-10(2,11)9-6-7-3-4-8(9)5-7/h7-9H,3-6,11H2,1-2H3 |
InChI Key |
LBTUUZPIHOFTHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC2CCC1C2)N |
Origin of Product |
United States |
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